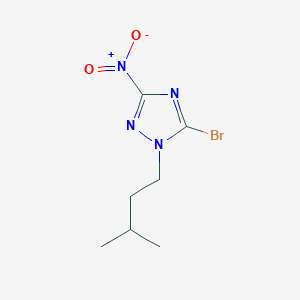

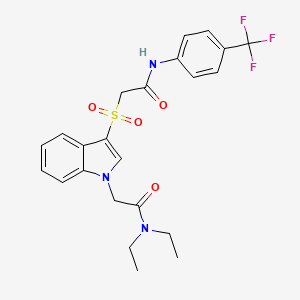

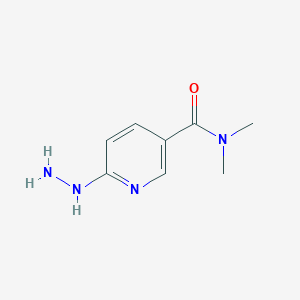

5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions with varying yields. For instance, the synthesis of a thiazolo[4,5-d]pyrimidin-7-yl derivative was achieved through a five-step process with an overall chemical yield of 7% . This suggests that the synthesis of complex molecules like "5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one" could also involve multiple steps and might face challenges in optimizing yield.

Molecular Structure Analysis

The molecular structures of compounds similar to the one are characterized by the presence of multiple heteroatoms, which contribute to the formation of hydrogen bonds, as seen in the case of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, where complex sheets are formed through N-H...N, N-H...O, and C-H...O hydrogen bonds . This indicates that "5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one" may also exhibit significant hydrogen bonding, affecting its molecular conformation and interactions.

Chemical Reactions Analysis

The provided papers do not detail specific reactions for the compound , but they do mention transformations involving Hantzsch reactions and subsequent aromatization steps . These types of reactions are important in the synthesis of heterocyclic compounds and could potentially be relevant to the synthesis and reactivity of "5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one".

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of "5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one" are not provided, the properties of structurally related compounds can offer some insights. For example, the radiochemical purity and specific activity of a radiolabeled thiazolo[4,5-d]pyrimidin-7-yl derivative were reported to be >99% and 370-1110GBq/μmol, respectively . These parameters are crucial for the application of such compounds in biological studies, suggesting that the purity and specific activity of the compound would also be important factors to consider in its evaluation.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

5-Amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one and its derivatives have been a focus in synthetic chemistry, aiming at the development of novel compounds with potential biological activities. Studies highlight its significance in the synthesis of heterocyclic compounds, which play a crucial role in the development of new pharmaceuticals and materials.

Synthesis of Pyrimidine Linked Heterocyclics : The synthesis of pyrimidine-linked pyrazole heterocyclic compounds demonstrates a method of creating molecules with potential insecticidal and antibacterial activities. These compounds are prepared by cyclocondensation under microwave irradiation, indicating a modern approach to chemical synthesis that could be applied to 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one derivatives for similar biological applications (Deohate & Palaspagar, 2020).

Isoxazole Strategy for α-Aminopyrrole Derivatives : The development of a synthesis strategy for methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, involving a domino process that includes reductive isoxazole ring-opening, demonstrates the versatility of using amino-pyrrole derivatives in synthesizing complex organic structures. This method could be adapted for synthesizing derivatives of 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one with potential applications in medicinal chemistry (Galenko et al., 2019).

Polyamide-DNA Interactions : The study on pyrrole−imidazole polyamides and their ability to recognize specific DNA sequences in the minor groove offers insights into the potential of these compounds to regulate gene expression. This research suggests that derivatives of 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one could be designed to target specific DNA sequences, providing a pathway for the development of novel gene expression regulators (Swalley et al., 1996).

Chemical Properties and Reactivity

The chemical reactivity and properties of 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one derivatives are crucial for their application in various scientific fields. Research into the synthesis and reactions of similar compounds provides valuable knowledge on how to manipulate these molecules for specific applications.

- Reactions with Aminopyrazoles : The study of reactions involving 5-aminopyrazoles to synthesize fused pyrazoles showcases the chemical reactivity of amino-substituted heterocycles. Understanding these reactions can inform the synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one derivatives with tailored properties for specific scientific applications (Hammouda et al., 1984).

Propiedades

IUPAC Name |

4-(1H-benzimidazol-2-yl)-5-imino-1-(3-methylbutyl)-2H-pyrrol-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-10(2)7-8-20-9-13(21)14(15(20)17)16-18-11-5-3-4-6-12(11)19-16/h3-6,10,17,21H,7-9H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTMBWSSXQNLEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CC(=C(C1=N)C2=NC3=CC=CC=C3N2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylbutyl)-1,2-dihydro-3H-pyrrol-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorobenzoyl)-3-(thieno[2,3-d]pyrimidin-4-ylthio)azepan-2-one](/img/structure/B2553911.png)

![4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2553918.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2553925.png)